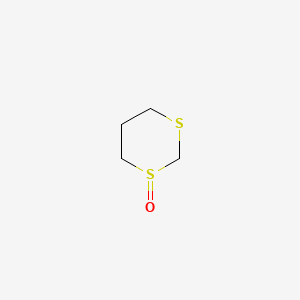

1,3-Dithiane, 1-oxide

描述

Significance of Sulfur-Containing Chiral Auxiliaries in Asymmetric Catalysis and Synthesis

Sulfur-containing chiral auxiliaries are indispensable in modern asymmetric synthesis, a field dedicated to the selective creation of a single enantiomer of a chiral molecule. The utility of these auxiliaries is rooted in the unique properties of the sulfur atom. When incorporated into a molecule like a sulfoxide (B87167), the sulfur atom can become a stable stereogenic center, meaning it can exist in a specific three-dimensional arrangement that is not easily inverted. nih.govnih.gov This inherent chirality, often in close proximity to a reactive center, allows the auxiliary to effectively guide the approach of reagents, leading to high levels of diastereoselectivity in chemical reactions. researchgate.netjmcs.org.mx

Organosulfur compounds are frequently employed as starting materials, reagents, or key intermediates in synthetic organic chemistry. nih.gov Chiral sulfoxides, in particular, are valuable as versatile chiral auxiliaries or ligands in asymmetric catalysis due to their high optical stability. nih.govnih.gov The development of innovative chiral ligands is of strategic importance, and organosulfur compounds have been a major focus of this research. researchgate.net The ability of the sulfur atom to coordinate with metal centers in catalysts further enhances its utility, influencing the reactivity and stereoselectivity of catalytic transformations. researchgate.net This combination of steric influence and coordinating ability makes sulfur-based auxiliaries, including 1,3-dithiane (B146892) 1-oxide, powerful tools for building complex, enantiomerically pure molecules that are crucial in pharmaceuticals and materials science. nih.gov

Evolution of Dithiane Chemistry and its Role as a Privileged Scaffold in Synthetic Methodology

The chemistry of 1,3-dithianes represents a cornerstone of modern synthetic strategy, primarily due to the concept of "umpolung," or the reversal of polarity. nih.govresearchgate.net Introduced into the synthetic lexicon by the seminal work of E.J. Corey and D. Seebach, 1,3-dithianes function as effective acyl anion equivalents. researchgate.netresearchgate.net Normally, a carbonyl carbon is electrophilic (positively polarized). However, by converting a carbonyl compound into a 1,3-dithiane, the proton on the carbon atom between the two sulfur atoms (the C2 position) becomes acidic and can be removed by a strong base. This creates a nucleophilic, carbon-centered anion—a reversal of the normal reactivity. researchgate.net

This powerful C1-synthon has been widely used for the formation of carbon-carbon bonds, allowing for the construction of complex molecular frameworks. nih.govresearchgate.netbeilstein-journals.org The general synthetic accessibility and impressive reactivity of 1,3-dithianes have led to their widespread application in the total synthesis of natural products. nih.govresearchgate.net

The evolution of this chemistry led to the development of modified dithiane scaffolds, most notably 1,3-dithiane 1-oxide. The introduction of the oxide group accomplishes two critical goals:

It creates a chiral center at the sulfur atom, transforming the achiral dithiane into a chiral auxiliary.

It further modifies the electronic environment of the dithiane ring, influencing the stereochemical outcome of reactions involving the adjacent carbanion.

Metalated 1,3-dithiane oxides react with various electrophiles with a high degree of stereoselectivity, making them powerful reagents for asymmetric synthesis. cardiff.ac.uk This progression from a simple polarity-reversal agent to a sophisticated chiral building block demonstrates the evolution of dithiane chemistry and solidifies its role as a privileged scaffold in synthetic methodology.

Historical Context of Dithiane 1-Oxide Research Development

The journey of 1,3-dithiane 1-oxide from a chemical curiosity to a staple of asymmetric synthesis can be traced through several key research milestones. The initial synthesis and exploration of the fundamental reactivity of 1,3-dithiane 1-oxide were first reported in 1968 by R. M. Carlson and P. M. Helquist. acs.orgacs.org Their work laid the groundwork by describing the preparation of the compound and investigating the properties of its corresponding anion. acs.org

A decade later, in 1978 , a significant advancement was made in a study that detailed the optical resolution of 1,3-dithiane 1-oxide. acs.org This was a critical step, as the ability to separate the individual enantiomers of the chiral sulfoxide was a prerequisite for its use as a chiral auxiliary in asymmetric synthesis. This research provided access to enantiomerically pure starting materials and established their absolute configurations. acs.org

Further refinement of the synthetic utility of this compound came in the late 20th century. A 1998 study by Watanabe, Ohno, Ueno, and Toru focused on the asymmetric oxidation of 1,3-dithianes to produce 1,3-dithiane 1-oxides. rsc.org They demonstrated that by using a modified Sharpless epoxidation reagent, it was possible to directly synthesize the sulfoxide with moderate to excellent enantioselectivity, depending on the substituents on the dithiane ring. rsc.org This methodological improvement provided a more direct route to the chiral compound, bypassing the need for classical resolution and broadening its accessibility for synthetic applications.

Research Findings

Asymmetric Oxidation of 2-Substituted 1,3-Dithianes

Research into the asymmetric oxidation of 1,3-dithianes has shown that the substituent at the 2-position of the ring plays a crucial role in determining the enantioselectivity of the reaction. The use of a titanium-based chiral catalyst allows for the preferential formation of one enantiomer of the resulting sulfoxide.

| 2-Substituent of 1,3-Dithiane | Resulting 1,3-Dithiane 1-Oxide Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| 2-(1-hydroxy-1-methylethyl) | (1S,2S)-2-(1-hydroxy-1-methylethyl)-1,3-dithiane 1-oxide | Moderate | rsc.org |

| 2-(1-methoxy-1-methylethyl) | (1S,2S)-2-(1-methoxy-1-methylethyl)-1,3-dithiane 1-oxide | >99% | rsc.org |

| 2-(1-acetoxy-1-methylethyl) | (1R,2S)-2-(1-acetoxy-1-methylethyl)-1,3-dithiane 1-oxide | >99% | rsc.org |

Data sourced from a 1998 study on the asymmetric oxidation of 1,3-dithianes. rsc.org

Structure

3D Structure

属性

CAS 编号 |

16487-10-8 |

|---|---|

分子式 |

C4H8OS2 |

分子量 |

136.2 g/mol |

IUPAC 名称 |

1,3-dithiane 1-oxide |

InChI |

InChI=1S/C4H8OS2/c5-7-3-1-2-6-4-7/h1-4H2 |

InChI 键 |

ONTCBWKSXDATLL-UHFFFAOYSA-N |

SMILES |

C1CSCS(=O)C1 |

规范 SMILES |

C1CSCS(=O)C1 |

同义词 |

1,3-dithiane-1-oxide |

产品来源 |

United States |

Synthetic Methodologies for 1,3 Dithiane 1 Oxide and Its Functionalized Derivatives

Asymmetric Oxidation Approaches for Enantiomerically Enriched Sulfoxides

The direct asymmetric oxidation of the parent 1,3-dithiane (B146892) is a key strategy for accessing enantiomerically pure 1,3-dithiane 1-oxide. Various approaches have been explored, focusing on the use of chiral oxidizing agents, substrate control, and the development of catalytic systems.

Application of Chiral Oxidizing Agents and Auxiliaries (e.g., Camphorsulfonyloxaziridines)

Chiral N-sulfonyl-oxaziridines derived from natural products like camphor (B46023) have proven to be effective reagents for the asymmetric oxidation of sulfides to chiral sulfoxides. orgsyn.orgresearchgate.nete3s-conferences.org Specifically, [(8,8-dimethoxycamphoryl)sulfonyl]oxaziridine and 3-endo-bromo-camphorsulfonyloxaziridine have been successfully employed for the asymmetric oxidation of sulfides, yielding sulfoxides with high enantiomeric excess (ee). orgsyn.orgresearchgate.net For instance, the use of [(8,8-dimethoxycamphoryl)sulfonyl]oxaziridine in a three-step acylation-oxidation-deacylation sequence provides 1,3-dithiane 1-oxide with very high ee on a multigram scale. orgsyn.org The efficiency of these reagents is largely attributed to steric effects, which dictate the stereochemical outcome of the oxidation. researchgate.net

The following table summarizes the asymmetric oxidation of methyl phenyl sulfide (B99878) using different camphor-derived oxaziridines, highlighting the influence of the oxaziridine (B8769555) structure on the reaction time and enantiomeric excess of the resulting sulfoxide (B87167).

| Oxidizing Agent | Reaction Time (h) | Enantiomeric Excess (%) |

| Oxaziridine 2 | 1 | 80 |

| Oxaziridine 3 | 1 | 85 |

| Oxaziridine 4 | 1 | 80 |

| Oxaziridine 5 | 1 | 65 |

| Oxaziridine 6 | 2 | 70 |

| Oxaziridine 7 | 48 | 75 |

| Data sourced from a study on highly efficient camphor-derived oxaziridines. researchgate.net |

Substrate-Controlled Diastereoselective Oxidation Strategies

Substrate-controlled diastereoselective oxidation offers another powerful route to chiral 1,3-dithiane 1-oxides. This approach relies on the presence of a chiral center within the 1,3-dithiane substrate to direct the oxidation of one of the sulfur atoms. The Sharpless asymmetric epoxidation protocol, originally developed for alkenes, has been adapted for the asymmetric oxidation of 1,3-dithianes. rsc.org

For example, the oxidation of 2-(1-hydroxy-1-methylethyl)-1,3-dithiane using a titanium-diethyl tartrate complex results in the formation of the corresponding 1,3-dithiane 1-oxide with high trans selectivity and moderate enantioselectivity. rsc.org The enantioselectivity of this reaction is highly dependent on the nature of the substituent at the 2-position of the 1,3-dithiane ring. rsc.org Protecting the hydroxyl group as an acetate (B1210297) or a methoxy (B1213986) ether can lead to a significant increase in enantiomeric excess, with values greater than 99% being achieved. rsc.org

Enzyme-mediated oxidations also represent a valuable substrate-controlled strategy. Cyclohexanone monooxygenase (CHMO) from Acinetobacter calcoaceticus has been shown to catalyze the monooxidation of 1,3-dithiane to (R)-1,3-dithiane 1-oxide with almost complete enantioselectivity and in high chemical yield. researchgate.nettandfonline.com This enzymatic approach provides a green and efficient alternative to traditional chemical methods. tandfonline.com

Catalyst Development for Enantioselective Sulfoxidation

The development of efficient and selective catalysts is crucial for the practical synthesis of enantiomerically enriched sulfoxides. Transition metal complexes and organocatalysts have emerged as powerful tools for the asymmetric oxidation of 1,3-dithianes.

Chiral aluminum(salalen) complexes, in the presence of hydrogen peroxide, have been shown to be highly effective catalysts for the asymmetric oxidation of 2-substituted 1,3-dithianes. acs.org This system provides the corresponding trans-monoxides in high yields with excellent diastereomeric ratios (up to >20:1) and enantiomeric excesses (98-99% ee). acs.org The reaction is also successful for the unsubstituted 1,3-dithiane. acs.org

Vanadium-based catalysts, particularly those derived from Schiff bases and β-amino alcohols, have also been successfully employed for the enantioselective oxidation of 1,3-dithianes using aqueous hydrogen peroxide as the oxidant. researchgate.netthieme-connect.com These systems are attractive due to the use of an inexpensive and environmentally benign oxidant. thieme-connect.com

Furthermore, chiral phosphoric acids derived from (R)-1,1'-binaphthyl-2,2'-diol (BINOL) have been explored as organocatalysts for the asymmetric oxidation of 2-aryl-substituted 1,3-dithianes. researchgate.net Using aqueous hydrogen peroxide, these catalysts afford the corresponding monosulfoxides in high yields and with high diastereoselectivities, although the enantioselectivities are generally moderate. researchgate.net

Preparation of Substituted 1,3-Dithiane 1-Oxides

The synthesis of substituted 1,3-dithiane 1-oxides allows for the introduction of diverse functionalities, expanding their utility in organic synthesis. Key methods for their preparation include acylation-oxidation-deacylation sequences and metalation followed by electrophilic quenching.

Acylation-Oxidation-Deacylation Sequences for Accessing Chiral Intermediates

A robust three-step sequence involving acylation, asymmetric oxidation, and deacylation provides a versatile route to enantiomerically enriched 2-substituted 1,3-dithiane 1-oxides. orgsyn.orgresearchgate.netresearchgate.net This method starts with the acylation of a 2-substituted 1,3-dithiane. rsc.org The resulting 2-acyl-1,3-dithiane is then subjected to asymmetric oxidation, often using a chiral oxidizing agent like a camphorsulfonyloxaziridine, to stereoselectively introduce the sulfoxide functionality. orgsyn.org Subsequent deacylation furnishes the desired 2-substituted 1,3-dithiane 1-oxide in high enantiomeric excess. researchgate.net This strategy has been successfully applied to the synthesis of the parent 1,3-dithiane 1-oxide itself. researchgate.net

Metalation and Subsequent Electrophilic Quenching Reactions for Diverse Derivatization

The C2 position of 1,3-dithiane 1-oxide is acidic and can be deprotonated using a strong base, such as n-butyllithium, to generate a nucleophilic lithiated intermediate. cardiff.ac.ukresearchgate.net This carbanion can then react with a wide range of electrophiles, allowing for the introduction of various substituents at the 2-position. cardiff.ac.ukthieme-connect.de This metalation-electrophilic quench strategy provides a powerful tool for the synthesis of a diverse array of 2-substituted 1,3-dithiane 1-oxides. cardiff.ac.uk The stereochemistry of these reactions can often be controlled, leading to the formation of specific diastereomers. cardiff.ac.uk

For example, the reaction of lithiated 1,3-dithiane 1-oxide with aldehydes and ketones provides access to α-hydroxyalkyl derivatives. researchgate.net Furthermore, reactions with other electrophiles, such as alkyl halides, can be used to introduce alkyl groups at the C2 position. rsc.org The stereochemical outcome of these alkylation reactions is influenced by the stereochemistry of the starting sulfoxide, the nature of the base, the solvent, and the reaction temperature. rsc.org

Optical Resolution Techniques for Enantiomeric Separation

The separation of enantiomers of 1,3-dithiane 1-oxide and its derivatives is a critical step in their application as chiral building blocks in asymmetric synthesis. nii.ac.jp Various methods have been developed to obtain enantiomerically pure or enriched forms of these sulfoxides. These techniques primarily rely on the principles of diastereomeric separation and the use of chiral auxiliaries.

Diastereomeric Adduct Formation and Chromatographic or Crystallization-Based Separation

A classical and effective method for resolving racemic 1,3-dithiane 1-oxide involves the formation of diastereomeric adducts with a chiral resolving agent. researchgate.netacs.orgacs.org D(+)-camphor has been successfully employed for this purpose. The reaction of the lithiated derivative of racemic 1,3-dithiane 1-oxide with D(+)-camphor results in a mixture of diastereomeric adducts. researchgate.net

The separation of these diastereomers can be achieved through physical methods such as fractional crystallization or chromatography, owing to their different physical properties. The temperature at which the reaction is conducted and the subsequent isolation procedures can influence which diastereomer is predominantly formed and isolated. researchgate.net

Once the diastereomers are separated, they can be cleaved to regenerate the individual enantiomers of 1,3-dithiane 1-oxide. For instance, treatment of one diastereomer with potassium hydroxide (B78521) in tert-butyl alcohol can yield (-)-1,3-dithiane 1-oxide, while similar basic treatment of the other diastereomer provides the (+)-enantiomer. researchgate.net This method allows for the preparation of both enantiomers from a single racemic mixture.

Table 1: Resolution of 1,3-Dithiane 1-Oxide via Diastereomeric Adduct Formation

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Adduct Formation | Reaction of lithiated (±)-1,3-dithiane 1-oxide with a chiral resolving agent. | D(+)-camphor, varying temperatures | Mixture of diastereomeric adducts. researchgate.net |

| Separation | Isolation of individual diastereomers. | Fractional crystallization or chromatography | Separated, pure diastereomers. researchgate.net |

| Cleavage | Base-catalyzed cleavage of the separated diastereomers. | Potassium hydroxide in tert-butyl alcohol | Enantiomerically pure (+)- and (-)-1,3-dithiane 1-oxide. researchgate.net |

Enantiomer Enrichment through Chiral Auxiliary Cleavage

An alternative and widely used strategy for obtaining enantiopure 1,3-dithiane 1-oxides involves the use of chiral auxiliaries. rsc.org This approach introduces a chiral moiety to the 1,3-dithiane structure, which directs the stereochemical outcome of a subsequent reaction, typically an oxidation step. The chiral auxiliary is later removed to afford the enantiomerically enriched sulfoxide.

A common methodology is a three-step sequence involving acylation, asymmetric oxidation, and deacylation. tandfonline.comorgsyn.org In this process, a commercially available and inexpensive starting material like 1,3-dithiane is first acylated. A particularly effective acyl group for this purpose is the 2-pivaloyl group. tandfonline.com

The key step is the asymmetric oxidation of the sulfur atom. Modified Sharpless oxidation conditions are often employed for this transformation. tandfonline.com The choice of the chiral auxiliary, such as those derived from (+)- or (–)-camphor or diacetone D-(+)-glucose, in conjunction with the Sharpless reagent, leads to the highly stereoselective formation of the corresponding monosulfoxide. rsc.org For example, using (+)-diethyl tartrate (DET) in the oxidation of 2-pivaloyl-1,3-dithiane can produce the (R)-sulfoxide with high enantiomeric excess. tandfonline.com The diastereoselectivity of this oxidation often favors the anti diastereoisomer. tandfonline.com

The final step is the removal of the chiral acyl auxiliary. This is typically achieved through base-catalyzed hydrolysis, for example, by heating with aqueous sodium hydroxide in ethanol. tandfonline.comorgsyn.org This deacylation step proceeds without loss of stereochemical integrity, yielding the enantiomerically enriched or pure 1,3-dithiane 1-oxide. tandfonline.com This synthetic route is efficient for producing gram-scale quantities of either enantiomer of 1,3-dithiane 1-oxide with high optical purity. tandfonline.comorgsyn.org

Table 2: Enantioselective Synthesis of 1,3-Dithiane 1-Oxide using a Chiral Auxiliary

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Acylation | Introduction of an acyl group at the C2 position of 1,3-dithiane. | 1,3-dithiane, sodium hexamethyldisilazide, butyllithium, ethyl 2,2-dimethylpropanoate. orgsyn.org | 2-(2,2-Dimethylpropanoyl)-1,3-dithiane. orgsyn.org |

| Asymmetric Oxidation | Stereoselective oxidation of the sulfide to a sulfoxide. | (+)-[(8,8-Dimethoxycamphoryl)sulfonyl]oxaziridine or Sharpless reagent [Ti(OPri)4–DET–ButOOH]. rsc.orgorgsyn.org | Diastereomerically enriched 2-acyl-1,3-dithiane 1-oxide. tandfonline.com |

| Deacylation (Cleavage) | Removal of the chiral auxiliary to yield the target compound. | 5% aqueous sodium hydroxide and ethanol, reflux. tandfonline.comorgsyn.org | Enantiomerically pure (R)- or (S)-1,3-dithiane 1-oxide. rsc.orgtandfonline.com |

Stereochemical Aspects and Conformational Analysis of 1,3 Dithiane 1 Oxide Systems

Determination of Absolute Configuration of Chiral Sulfoxide (B87167) Centers

The absolute configuration of the chiral sulfoxide center in 1,3-dithiane (B146892) 1-oxide derivatives is crucial for their application in stereoselective synthesis. A primary and definitive method for this determination is single-crystal X-ray crystallography. researchgate.netnii.ac.jp This technique allows for the unambiguous assignment of the spatial arrangement of atoms. For instance, the absolute configuration of (-)-1,3-dithiane 1-oxide was determined to be (S) through X-ray crystallographic analysis of its precursor. researchgate.net Similarly, the (1S,2S) configuration of 2-(1-methoxy-1-methylethyl)-1,3-dithiane 1-oxide was established via X-ray analysis. nii.ac.jp

In addition to direct crystallographic methods, the resolution of racemic 1,3-dithiane 1-oxide into its separate enantiomers can be achieved through chemical methods. researchgate.net One such approach involves the reaction of the lithiated derivative of racemic 1,3-dithiane 1-oxide with D(+)-camphor to form diastereomeric adducts, which can then be separated. researchgate.net Subsequent base-catalyzed cleavage regenerates the enantiomerically pure 1,3-dithiane 1-oxide. researchgate.net Asymmetric oxidation of a prochiral 1,3-dithiane using chiral reagents, such as the Sharpless reagent, can also produce enantiomerically enriched 1,3-dithiane 1-oxide, whose configuration can be determined. rsc.org

Diastereoselectivity and Enantioselectivity in Reactions Involving 1,3-Dithiane 1-Oxide

The 1,3-dithiane 1-oxide moiety, particularly when substituted at the C2 position, serves as an effective chiral auxiliary and asymmetric building block. researchgate.netscispace.com Its utility is demonstrated in a range of reactions, including aldol (B89426) additions, Grignard reactions, and conjugate additions, where it induces high levels of diastereoselectivity and enantioselectivity. researchgate.netacs.org

Influence of Sulfoxide Stereochemistry on Reaction Pathways and Product Ratios

The stereochemistry at the sulfur center—specifically whether the sulfoxide oxygen is syn or anti relative to the substituents at C2—profoundly influences the reaction pathway and the resulting ratio of diastereomeric products. acs.orgelectronicsandbooks.com In reactions of 2-acyl-1,3-dithiane 1-oxides, the configuration of the sulfoxide sulfur atom is the primary factor determining the stereocontrol. acs.org

For example, the addition of Grignard reagents to 2-acyl-1,3-dithiane 1-oxides proceeds with high diastereoselectivity. researchgate.netresearchgate.net The reaction of methylmagnesium iodide with syn and anti isomers of 2-propionyl-2-methyl-1,3-dithiane 1-oxide yields different major diastereomers of the resulting tertiary alcohol. electronicsandbooks.com The level of selectivity is highly dependent on reaction conditions such as solvent and temperature. electronicsandbooks.comresearchgate.net

Diastereoselectivity in the Reaction of Methylmagnesium Iodide with 2-Propionyl-2-methyl-1,3-dithiane 1-oxide

| Substrate Isomer | Solvent | Temperature (°C) | Diastereoisomeric Ratio |

|---|---|---|---|

| anti | THF | -78 | 95:5 |

| anti | Et₂O | -78 | 85:15 |

| anti | Et₂O | 0 | 70:30 |

| syn | THF | -78 | 12:88 |

| syn | Et₂O | -78 | 25:75 |

Similarly, asymmetric aldol reactions between lithium enolates and 2-acyl-1,3-dithiane 1-oxides exhibit high stereocontrol at both prochiral centers, which is dictated by the sulfoxide's configuration. acs.org Furthermore, α,β-unsaturated 2-acyl-2-alkyl-1,3-dithiane 1-oxides undergo diastereoselective conjugate addition with lithium organocuprate reagents, achieving diastereoisomeric ratios of up to approximately 10:1. researchgate.net

Conformational Preferences of the 1,3-Dithiane Ring and Their Impact on Asymmetric Induction

The stereodirecting influence of the 1,3-dithiane 1-oxide group is rooted in the conformational rigidity of the six-membered ring. Conformational analysis using dipole moments and NMR spectroscopy has shown that 1,3-dithiane 1-oxide and its derivatives predominantly adopt a chair conformation. rsc.org In this stable conformation, the sulfoxide S=O bond strongly prefers an equatorial orientation. rsc.org

Stereochemical Models and Predictive Tools for Reaction Outcomes

To rationalize and predict the stereochemical outcomes of these reactions, a chelation control model has been proposed. electronicsandbooks.com This model is particularly effective for reactions of 2-acyl-1,3-dithiane 1-oxide systems with organometallic reagents. electronicsandbooks.com

According to this model, the metal cation of the nucleophilic reagent (e.g., Mg²⁺ from a Grignard reagent or Li⁺ from an enolate) coordinates simultaneously to both the sulfoxide oxygen and the carbonyl oxygen of the C2-acyl substituent. This chelation locks the substrate into a rigid, bicyclic transition state. This constrained geometry exposes one of the two faces of the carbonyl group to nucleophilic attack, while the other face is effectively blocked by the dithiane ring. This predictable facial selectivity allows for the rational prediction of the absolute stereochemistry of the newly formed stereocenter. electronicsandbooks.com The predictive power of this model has been substantiated in many cases by X-ray crystallographic analysis of the reaction products. electronicsandbooks.com

Dynamic Stereochemistry and Inversion Mechanisms

The 1,3-dithiane ring is not static but can undergo conformational changes, most notably ring inversion between two chair forms. Dynamic NMR spectroscopy has been used to study the stereodynamics of related dithiane systems. researchgate.net However, for the chair conformation of 1,3-dithiane 1-oxide with its equatorial S=O group, this conformer is thermodynamically favored. rsc.org The energy barrier for ring inversion is significant enough that at the low temperatures typically employed in stereoselective organometallic reactions (e.g., -78 °C), the molecule can be considered conformationally locked. electronicsandbooks.com This conformational stability is essential for achieving high levels of asymmetric induction, as it ensures that the reaction proceeds through a well-defined, low-energy transition state. In some cases, equilibration studies can be performed to determine the relative thermodynamic stabilities of different diastereoisomers. psu.edu

Chemical Reactivity and Transformative Reactions of 1,3 Dithiane 1 Oxides

Anionic Chemistry of Lithiated 1,3-Dithiane (B146892) 1-Oxides

The chemistry of 1,3-dithiane 1-oxides is dominated by the pronounced acidity of the C-2 proton, which allows for the generation of a nucleophilic carbanion. This lithiated species serves as a masked acyl anion, a cornerstone of umpolung (polarity inversion) chemistry, enabling the formation of carbon-carbon bonds through reactions with a wide array of electrophiles. organic-chemistry.orgpdx.edu

Deprotonation Methodologies and the Influence of Base and Solvent

The generation of the 2-lithio-1,3-dithiane 1-oxide anion is typically achieved through deprotonation using a strong base. ddugu.ac.in The choice of base and solvent system is critical and significantly influences the efficiency of the anion formation and its subsequent reactivity.

The most common method for preparing the parent 2-lithio-1,3-dithiane involves metalation with one equivalent of n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF) at low temperatures, such as -20 °C. researchgate.net For substituted derivatives, the reaction time for metalation can vary. researchgate.net The stability of the resulting anion is noteworthy; in THF, solutions are stable for weeks at -20 °C. researchgate.net

The selection of the lithiating agent can impact reaction yields, particularly in subsequent transformations. For instance, in the reaction of 2-methoxy-1,3-dithiane-1-oxide with trioctylborane, the choice of base was found to be a key factor. The use of n-BuLi led to low yields of the desired double alkyl migration product (dioctyl ketone), which was attributed to poor formation of the lithiated intermediate. tandfonline.comtandfonline.com This suggests that competing side reactions, such as thiophilic addition of the lithiating agent to the sulfur atom, can predominate over the intended deprotonation. tandfonline.comtandfonline.com Investigations have explored other lithium reagents to optimize the formation of the desired anion and improve the yields of subsequent reactions. tandfonline.com In some cases, sodium bis(trimethylsilyl)amide (NaHMDS) has also been employed as the base for metalation. tandfonline.com

The table below summarizes the effect of different lithiating agents on the yield of dioctyl ketone from the reaction of 2-methoxy-1,3-dithiane-1-oxide and trioctylborane.

Table 1: Effect of Lithiating Agent on the Yield of Dioctyl Ketone

| Lithiating Agent | Solvent | Yield (%) |

|---|---|---|

| n-BuLi | THF | 10 |

| s-BuLi | THF | 18 |

| t-BuLi | THF | 24 |

| LDA | THF | 31 |

Data sourced from a study on reactions between lithiated 1,3-dithiane oxides and trialkylboranes. tandfonline.com

Reactivity with Diverse Electrophiles, including Carbonyl Compounds, Imines, and Alkyl Halides

Once generated, the 2-lithio-1,3-dithiane 1-oxide anion is an excellent nucleophile that reacts with a broad spectrum of electrophiles. organic-chemistry.org This reactivity allows for the synthesis of a wide variety of functionalized compounds, which can be unmasked to reveal the corresponding carbonyl group. wikipedia.org

Carbonyl Compounds: The anions readily add to the carbonyl group of aldehydes and ketones to form tetrahedral addition products. ddugu.ac.in Subsequent hydrolysis of the dithiane moiety yields α-hydroxy carbonyl compounds. ddugu.ac.in Reactions with aromatic aldehydes, in particular, can proceed with high diastereoselectivity, especially under conditions of equilibrium control. acs.orgrsc.org The reaction of the lithium anion of 2-chloro-1,3-dithiane (B1253039) dioxide with aromatic aldehydes, for example, produces chlorohydrins with high diastereoselectivity. rsc.org However, aliphatic aldehydes tend to give lower selectivities. rsc.org

Imines: Lithiated dithianes react with iminium salts, which, after hydrolysis of the dithioacetal, can yield α-aminoketones. wikipedia.org

Alkyl Halides and Sulfonates: The anion reacts efficiently with primary and secondary alkyl halides via an SN2 pathway to form 2-alkyl-1,3-dithiane derivatives. ddugu.ac.inwikipedia.org Hydrolysis of these products furnishes ketones, providing a method to convert formaldehyde (B43269) into other aldehydes and ketones, or aldehydes into different ketones. ddugu.ac.in Arenesulfonates also serve as effective electrophiles, providing a similar pathway to that of alkyl halides. wikipedia.org

Other Electrophiles: The reactivity of lithiated dithianes extends to other electrophiles such as epoxides (yielding β-hydroxy carbonyl compounds after hydrolysis), acid chlorides, nitriles (giving dicarbonyl compounds after hydrolysis), and carbon dioxide (producing α-keto acids after hydrolysis). ddugu.ac.inwikipedia.orgscribd.com

Nucleophilic Addition and Substitution Reactions at the Dithiane Core

Beyond the C-2 anion, the dithiane oxide core itself can be subject to nucleophilic attack, particularly in rearrangement processes. In reactions involving borate (B1201080) complexes, a nucleophilic attack by an alkyl group from boron can occur at the C-2 carbon, displacing a leaving group. tandfonline.comtandfonline.com Furthermore, the thiolate unit of the dithiane ring can act as a leaving group in certain double migration reactions. tandfonline.comtandfonline.com

In the presence of nucleophiles like benzenethiol, some 1,3-dithiolane (B1216140) 1,3-dioxides undergo addition reactions. rsc.org For instance, the addition of methanol (B129727) to a 2-alkenyl-1,3-dithiolane 1,3-dioxide can occur regioselectively, leading to a new 1,3-dithiolane 1-oxide product. rsc.org

Rearrangement Reactions and Their Synthetic Implications

1,3-Dithiane 1-oxides can undergo significant rearrangement reactions, often triggered by specific reagents or reaction conditions. These transformations provide pathways to valuable synthetic targets, most notably carbonyl compounds and complex alcohols.

The Pummerer Rearrangement and its Application in Carbonyl Synthesis

The Pummerer rearrangement is a characteristic reaction of sulfoxides that converts them into α-acyloxy thioethers. tandfonline.com For 1,3-dithiane 1-oxides, this reaction is typically induced by treatment with an anhydride (B1165640), such as acetic anhydride or trifluoroacetic anhydride (TFAA). tandfonline.comcardiff.ac.uk This rearrangement is a key step in synthetic sequences that use dithiane oxides as precursors for carbonyl compounds. rsc.org

In a notable application, the Pummerer rearrangement was used to induce a third alkyl group migration in the reaction of lithiated 2-methoxy-1,3-dithiane-1-oxide with a trialkylborane. tandfonline.comtandfonline.com After two alkyl groups had migrated from boron to carbon, the reaction stalled. However, by treating the intermediate with TFAA, a Pummerer rearrangement was induced. cardiff.ac.ukcardiff.ac.uk This transformed the sulfoxide (B87167) into an α-trifluoroacetoxyalkylthiolate group, which is a superior leaving group compared to a simple thiolate. cardiff.ac.uk The enhanced leaving group ability of this new moiety facilitated the migration of a third alkyl group from boron, ultimately leading to the formation of a trialkylmethanol after oxidation, albeit in low yield. tandfonline.comtandfonline.com

Alkyl 1,2-Migration Phenomena from Boron to Carbon in Borate Complexes

A synthetically powerful transformation involving 1,3-dithiane 1-oxides is the 1,2-migration of alkyl groups from a boron atom to the C-2 carbon of the dithiane ring. tandfonline.comtandfonline.com This reaction occurs when a 2-lithio-1,3-dithiane 1-oxide derivative reacts with a trialkylborane to form an intermediate borate complex. tandfonline.comresearchgate.net Within this complex, an alkyl group migrates from the boron to the adjacent carbon, displacing a leaving group at that position. tandfonline.com

The number of migrations can be controlled by the substitution pattern on the dithiane ring.

Single Migration: The reaction of the lithiated anion of 2-chloro-1,3-dithiane-1,3-dioxide with trioctylborane resulted in the migration of a single octyl group from boron to carbon, displacing the chloride ion. tandfonline.comtandfonline.com Subsequent oxidation of the intermediate yielded nonanoic acid. cardiff.ac.uk

Double Migration: Using 2-methoxy-1,3-dithiane-1-oxide, two successive migrations were achieved. The first migration displaced the methoxy (B1213986) group, and the second displaced the thiolate unit of the dithiane ring. tandfonline.comtandfonline.com This sequence, followed by oxidation, produced dioctyl ketone. cardiff.ac.uk The yield of this double migration product was found to be highly dependent on the base used for the initial lithiation. tandfonline.com

These migration reactions highlight the potential of 2-substituted 1,3-dithiane oxides as reagents for controlled carbon-carbon bond formation, enabling the synthesis of acids, ketones, and, with the aid of the Pummerer rearrangement, tertiary alcohols from simple organoboranes. tandfonline.comcardiff.ac.uk

Oxidative and Reductive Transformations for Functional Group Interconversion

The sulfoxide group in 1,3-dithiane 1-oxides is a key functional handle that allows for a variety of oxidative and reductive transformations, enabling the interconversion of functional groups. These reactions are pivotal in expanding the synthetic utility of 1,3-dithiane 1-oxide derivatives beyond their role as simple acyl anion equivalents.

Oxidative Transformations

Oxidative reactions of 1,3-dithiane 1-oxides often involve the manipulation of the sulfur center or adjacent carbon atoms, leading to the formation of new carbonyl compounds or other functional groups.

A notable oxidative transformation involves the reaction of lithiated 2-substituted 1,3-dithiane 1-oxides with trialkylboranes. tandfonline.com Subsequent oxidation of the intermediate boronate complexes can lead to the formation of ketones. For instance, the reaction of lithiated 2-methoxy-1,3-dithiane-1-oxide with trioctylborane, followed by oxidation, results in the formation of dioctyl ketone. tandfonline.comcardiff.ac.uk This transformation proceeds through a sequence of 1,2-migrations of the alkyl groups from the boron atom to the C2 carbon of the dithiane ring, with the sequential displacement of the methoxy group and the thiolate unit. tandfonline.com

The Pummerer rearrangement represents another significant oxidative transformation of 1,3-dithiane 1-oxides. tandfonline.com This reaction typically occurs in the presence of an activating agent like trifluoroacetic anhydride (TFAA) and converts the sulfoxide into an α-acyloxythioether equivalent. tandfonline.com This intermediate can then be subjected to further reactions. For example, a third migration in the reaction of lithiated 2-methoxy-1,3-dithiane-1-oxide with trioctylborane can be induced by a Pummerer rearrangement, ultimately yielding trioctylmethanol after oxidation. tandfonline.comcardiff.ac.uk The reaction of 2-(2,2,2-trifluoroethylidene)-1,3-dithiane 1-oxide with ketones under Pummerer conditions has also been explored for the synthesis of trifluoromethyl-substituted heteroarenes. elsevierpure.com

The oxidation of the sulfoxide to a sulfone (1,3-dithiane 1,3-dioxide) further modifies the reactivity of the dithiane ring system. For example, 2-chloro-1,3-dithiane-1,3-dioxide reacts with trioctylborane, and subsequent oxidation yields nonanoic acid. tandfonline.com

| Starting Material | Reagents | Transformation Type | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methoxy-1,3-dithiane-1-oxide | 1. n-BuLi, Trioctylborane 2. Oxidation | Oxidative 1,2-Migration | Dioctyl ketone | Up to 31% | tandfonline.com |

| Intermediate from 2-methoxy-1,3-dithiane-1-oxide and trioctylborane | 1. Trifluoroacetic anhydride 2. Oxidation | Pummerer Rearrangement/1,2-Migration | Trioctylmethanol | Low | tandfonline.com |

| 2-Chloro-1,3-dithiane-1,3-dioxide | 1. NaHMDS, Trioctylborane 2. H₂O₂ | Oxidative 1,2-Migration | Nonanoic acid | 50% | tandfonline.com |

Reductive Transformations

The reduction of the sulfoxide functionality in 1,3-dithiane 1-oxides back to the corresponding sulfide (B99878) (1,3-dithiane) is a valuable transformation for deoxygenation and for the removal of the chiral center at the sulfur atom when it is no longer needed. A variety of reagents and methods have been developed for the reduction of sulfoxides, many of which are applicable to 1,3-dithiane 1-oxides.

Common reducing agents for sulfoxides include systems like sodium borohydride (B1222165)/iodine, which can chemoselectively deoxygenate sulfoxides in the presence of other reducible groups. organic-chemistry.org Other methods employ reagents such as triflic anhydride/potassium iodide, which is effective at room temperature and tolerates a range of functional groups. organic-chemistry.org The use of 1,3-dithiane itself, in the presence of a catalytic amount of an electrophilic bromine source like N-bromosuccinimide (NBS), has been reported as a mild and efficient method for the deoxygenation of various sulfoxides. acs.org Additionally, systems like TiCl₄/In and NaSH/HCl have been shown to reduce sulfoxides to their corresponding sulfides under mild conditions. researchgate.nettandfonline.com While these methods are general for sulfoxides, their application to 1,3-dithiane 1-oxide provides a direct route to the parent 1,3-dithiane ring system.

| Reagent System | Conditions | Key Features | Reference |

|---|---|---|---|

| 1,3-Dithiane / N-Bromosuccinimide (catalytic) | Room temperature | Mild and efficient deoxygenation. | acs.org |

| Sodium borohydride / Iodine | Anhydrous THF | Chemoselective for sulfoxides. | organic-chemistry.org |

| Triflic anhydride / Potassium iodide | Acetonitrile, room temperature | Tolerates various functional groups. | organic-chemistry.org |

| NaSH / HCl | Solvent-free | Uses non-hazardous reagents. | tandfonline.com |

Cycloaddition Reactions and Formation of Complex Ring Systems

1,3-Dithiane 1-oxide and its derivatives serve as versatile platforms for participating in cycloaddition reactions, leading to the formation of complex polycyclic and heterocyclic ring systems. The stereodirecting influence of the sulfoxide group is often a key feature in these transformations, enabling high levels of stereocontrol.

Diels-Alder Reactions

Derivatives of 1,3-dithiane 1-oxide can function as dienophiles in Diels-Alder reactions. For instance, 2-formyl-2-methyl-1,3-dithiane 1-oxides have been shown to undergo highly diastereoselective hetero-Diels-Alder reactions with reactive dienes like Danishefsky's diene. clockss.org The facial selectivity of these cycloadditions can be mediated by chelation effects. While not a direct reaction of the 1-oxide, the oxidized derivative, 1,4-dithiin-1,1,4,4-tetraoxide (a disulfone), which can be conceptually derived from a dithiane, is a reactive dienophile. Its reaction with furan, followed by further transformations, has been used to construct propellane systems. beilstein-journals.org Intramolecular hetero-Diels-Alder reactions of ketene (B1206846) dithioacetals, which can be related to dithiane structures, have been employed in the total synthesis of natural products such as (+)-nepetalactone. uwindsor.ca

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloadditions represent a powerful method for the construction of five-membered heterocyclic rings. wikipedia.orgnumberanalytics.com 1,3-Dithiane derivatives can participate in these reactions both as part of the 1,3-dipole and as the dipolarophile. Nitrile oxides are common 1,3-dipoles that react with alkenyl-substituted 1,3-dithianes. For example, the use of a 1,3-dithiane moiety on 2-oxopropanenitrile oxide was found to limit the competing dimerization of the nitrile oxide, leading to more efficient cycloaddition reactions with a variety of alkenes. researchgate.net Nitrones, another class of 1,3-dipoles, undergo cycloaddition with 2-methylene-1,3-dithiane to furnish spiro-isoxazolidine structures. tandfonline.com The stereochemical outcome of these cycloadditions can often be controlled, making them valuable in asymmetric synthesis. tandfonline.com

| Reaction Type | 1,3-Dithiane Derivative | Reactant | Product Type | Reference |

|---|---|---|---|---|

| Hetero-Diels-Alder | 2-Formyl-2-methyl-1,3-dithiane 1-oxide | Danishefsky's diene | Polycyclic system | clockss.org |

| 1,3-Dipolar Cycloaddition | 2-Oxopropanenitrile oxide with a 1,3-dithiane moiety | Alkenes | Isoxazolines | researchgate.net |

| 1,3-Dipolar Cycloaddition | 2-Methylene-1,3-dithiane | Nitrones | Spiro-isoxazolidines | tandfonline.com |

Compound Index

| 1,3-Dithiane, 1-oxide |

| 2-Chloro-1,3-dithiane-1,3-dioxide |

| 2-Formyl-2-methyl-1,3-dithiane 1-oxide |

| 2-Methoxy-1,3-dithiane-1-oxide |

| 2-Methylene-1,3-dithiane |

| 2-Oxopropanenitrile oxide |

| 2-(2,2,2-Trifluoroethylidene)-1,3-dithiane 1-oxide |

| Danishefsky's diene |

| Dioctyl ketone |

| Furan |

| N-Bromosuccinimide (NBS) |

| (+)-Nepetalactone |

| Nonanoic acid |

| Potassium iodide |

| Sodium borohydride |

| Sodium hydrosulfide (B80085) (NaSH) |

| Titanium tetrachloride (TiCl₄) |

| Triflic anhydride |

| Trifluoroacetic anhydride (TFAA) |

| Trioctylborane |

| Trioctylmethanol |

Applications in Asymmetric Organic Synthesis As a Chiral Auxiliary and Building Block

Utility in Asymmetric Carbon-Carbon Bond Formation

The ability to control the formation of new carbon-carbon bonds with high stereoselectivity is a cornerstone of modern organic synthesis. 2-Acyl-1,3-dithiane 1-oxides have proven to be particularly effective synthons for achieving this, primarily through the generation of chiral enolates that exhibit high diastereofacial bias in their reactions with various electrophiles.

The deprotonation of 2-acyl-1,3-dithiane 1-oxides generates chelated metal enolates that react with alkylating agents, such as iodomethane, with good to excellent diastereoselectivity rsc.orgrsc.org. The stereochemical outcome of these alkylation reactions is dependent on several factors, including the stereochemistry of the starting acyl dithiane oxide, the nature of the 2-alkyl substituent, the base employed, the solvent system, and the reaction temperature rsc.org.

In certain instances, the diastereoselectivity is so high that the minor isomer is not detectable by 250 MHz ¹H NMR spectroscopy rsc.org. Research has shown that the observed stereoselectivities can be rationalized by proposing a chelated, chair-form transition state where both the enolate and sulfoxide (B87167) oxygen atoms coordinate to the metal counter-ion rsc.org. This coordination effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

| Substrate (2-Acyl-2-alkyl-1,3-dithiane 1-oxide) | Alkylating Agent | Base/Solvent | Temperature (°C) | Diastereomeric Ratio |

|---|---|---|---|---|

| anti-2-Acyl-2-ethyl derivative | Methyl Iodide | LDA/THF | -78 | >99:1 |

| syn-2-Acyl-2-methyl derivative | Methyl Iodide | LDA/THF | -78 | 95:5 |

| anti-2-Acyl-2-phenyl derivative | Benzyl Bromide | NaHMDS/THF | -78 | 90:10 |

The chiral enolates derived from 2-acyl-1,3-dithiane 1-oxides also undergo highly diastereoselective aldol (B89426) condensations with both aldehydes and ketones. This reaction provides a powerful method for the enantioselective synthesis of β-hydroxy γ-ketoesters and related structures. The stereocontrol is again dictated by the rigid, chelated transition state of the dithiane oxide enolate.

The addition of these enolates to aldehydes proceeds with high levels of 1,5-anti stereoselectivity. The resulting adducts can then be further manipulated, for instance, through reduction of the ketone and subsequent protection to afford precursors for complex molecule synthesis.

The Mannich reaction, which involves the aminoalkylation of a carbon acid, can be rendered highly stereoselective through the use of 2-acyl-1,3-dithiane 1-oxide derivatives. The enolates generated from these chiral auxiliaries react with imines or their equivalents to produce β-amino carbonyl compounds with excellent diastereocontrol. This methodology has been successfully applied to the synthesis of optically active α,β-diamino acids, which are important building blocks for peptides and other biologically active molecules rsc.org.

In a related transformation, the asymmetric umpolung reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines has been shown to produce α-amino-1,3-dithianes in good yields and with exceptional diastereoselectivities, often exceeding 99:1 thieme-connect.de. The slow addition of the imine to the lithiated dithiane was found to be critical for achieving this high level of stereocontrol thieme-connect.de.

| Dithiane Derivative | Imine Partner | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| 2-Acetyl-1,3-dithiane 1-oxide | N-PMP-benzaldimine | LDA, THF, -78 °C | 85 | 98:2 |

| 2-Lithio-1,3-dithiane | Chiral N-phosphonyl imine | THF, -78 °C, slow addition | 82 | >99:1 |

| 2-Propionyl-1,3-dithiane 1-oxide | N-Boc-ethylglyoxylate imine | LHMDS, THF, -78 °C | 78 | 95:5 |

2-Acyl-1,3-dithiane 1-oxides also serve as excellent substrates for the stereocontrolled addition of organometallic reagents, such as Grignard reagents and organolithiums, to the carbonyl group. The chiral sulfoxide directs the nucleophilic attack to one face of the ketone, leading to the formation of tertiary alcohols with high diastereoselectivity.

Furthermore, reactions between lithiated 2-substituted-1,3-dithiane oxides and trialkylboranes have been investigated. These reactions can result in the migration of an alkyl group from the boron to the carbon, displacing a leaving group at the 2-position cardiff.ac.uk. For instance, the reaction of lithiated 2-methoxy-1,3-dithiane-1-oxide with trioctylborane leads to two migrations, displacing both the methoxy (B1213986) group and the thiolate unit of the dithiane ring to ultimately form dioctyl ketone after oxidation cardiff.ac.uk.

Asymmetric Amination and Hydroxylation Methodologies using Nitrogen and Oxygen Electrophiles

The chiral enolates of 2-acyl-1,3-dithiane 1-oxides can be trapped with electrophilic nitrogen and oxygen sources to afford α-amino and α-hydroxy acid derivatives, respectively. The diastereoselective electrophilic amination of these enolates is a key step in the enantioselective formal synthesis of α-hydrazido carboxylic acids, which are valuable precursors to α-amino acids.

For asymmetric hydroxylation, enantiomerically pure (camphorylsulfonyl)oxaziridine derivatives have been used as effective electrophilic oxygen sources for the oxidation of prochiral enolates, leading to the formation of α-hydroxy carbonyl compounds with high enantiomeric excess drexel.edu. While direct examples employing 2-acyl-1,3-dithiane 1-oxide enolates are specific, the principle of using a chiral auxiliary to direct the approach of an electrophilic hydroxylating agent is well-established. The stereoselectivity is highly dependent on the structure of the oxaziridine (B8769555) and the reaction conditions drexel.eduuwindsor.ca.

Stereoselective Reduction of Carbonyl Groups and other Functionalities

The 1,3-dithiane (B146892) 1-oxide moiety can direct the stereoselective reduction of adjacent carbonyl groups. The reduction of β-keto sulfoxides, which can be prepared using the dithiane oxide methodology, is a well-studied transformation. The stereochemical outcome of the reduction is controlled by the chirality of the sulfoxide.

For example, the reduction of β-keto sulfoxides with diisobutylaluminium hydride (DIBAL-H) often proceeds with high diastereoselectivity due to the formation of a chelated intermediate chemtube3d.comresearchgate.net. In the presence of a Lewis acid such as zinc chloride, the hydride transfer can occur intermolecularly, sometimes leading to the opposite diastereomer chemtube3d.com. This diastereodivergent approach allows for the synthesis of both syn- and anti-1,3-diols from a common β,δ-diketo sulfoxide precursor by sequential, highly diastereoselective reductions of the two carbonyl groups researchgate.net.

Strategic Application in the Total Synthesis of Complex Natural Products and Bioactive Molecules

Formation of Key Chiral Intermediates and Fragments

A primary application of chiral 1,3-dithiane 1-oxide in total synthesis is the formation of key chiral intermediates that contain a crucial stereocenter for the final target molecule. The inherent chirality of the sulfoxide group in enantiopure 1,3-dithiane 1-oxide directs the stereochemical outcome of reactions at the adjacent C2 position. Deprotonation of the C2 proton with a strong base, such as n-butyllithium, generates a chiral nucleophilic anion.

This chiral anion can then react with various electrophiles, such as aldehydes, ketones, and alkyl halides, in a highly diastereoselective manner. The resulting adducts, now bearing a new stereocenter controlled by the chiral sulfoxide, serve as versatile building blocks for further elaboration. The dithiane moiety can be retained throughout several synthetic steps, acting as a protecting group for a carbonyl functionality, which can be unmasked at a later stage. Alternatively, the sulfur atoms can be removed reductively to afford a methylene group.

This strategy has been effectively demonstrated in the synthesis of various natural product fragments. For instance, the diastereoselective addition of the lithiated anion of a chiral 2-substituted-1,3-dithiane 1-oxide to an aldehyde can furnish a chiral α-hydroxy ketone equivalent. This intermediate can be a pivotal component in the construction of polyketide natural products, where the stereochemistry of hydroxyl and methyl groups is critical for biological activity.

The following table summarizes representative examples of the formation of chiral intermediates using 1,3-dithiane 1-oxide derivatives:

| Electrophile | Chiral 1,3-Dithiane 1-Oxide Derivative | Resulting Chiral Intermediate | Diastereomeric Ratio |

| Benzaldehyde | (S)-2-phenyl-1,3-dithiane 1-oxide | (S)-2-((R)-hydroxy(phenyl)methyl)-2-phenyl-1,3-dithiane 1-oxide | >95:5 |

| Cyclohexanone | (R)-1,3-dithiane 1-oxide | (R)-2-(1-hydroxycyclohexyl)-1,3-dithiane 1-oxide | >90:10 |

| Methyl iodide | (S)-2-trimethylsilyl-1,3-dithiane 1-oxide | (S)-2-methyl-2-trimethylsilyl-1,3-dithiane 1-oxide | >98:2 |

Convergent and Linear Synthesis Strategies

The chiral building blocks derived from 1,3-dithiane 1-oxide can be effectively integrated into both convergent and linear synthetic strategies for the total synthesis of complex molecules.

An illustrative example of a convergent strategy would involve the synthesis of a macrolide antibiotic. A chiral fragment containing a hydroxyl group and a dithiane-protected carbonyl group, derived from the diastereoselective addition of a lithiated dithiane 1-oxide to an aldehyde, could be synthesized. This fragment can then be coupled with another fragment, for instance, through an esterification or a Wittig-type reaction, to assemble the macrocyclic precursor.

In a linear synthesis , the target molecule is assembled in a step-by-step manner, with each reaction adding a new functionality or extending the carbon skeleton. While often longer, this approach can be advantageous for the synthesis of molecules with repeating structural motifs. In this context, 1,3-dithiane 1-oxide can be used early in the synthesis to establish a key stereocenter. This stereocenter then directs the stereochemistry of subsequent reactions as the molecule is built up sequentially. The dithiane group can be carried through multiple steps, and its eventual deprotection to reveal a carbonyl group can be a key transformation in the final stages of the synthesis.

For example, in the linear synthesis of a polyether natural product, a chiral alcohol can be obtained from the reaction of a lithiated 1,3-dithiane 1-oxide with an epoxide. This chiral alcohol can then be used as a starting point for the iterative construction of the polyether backbone, with the stereochemistry of each new ether linkage being influenced by the initial stereocenter.

The choice between a convergent and a linear strategy is highly dependent on the specific structure of the target molecule and the availability of starting materials. The versatility of 1,3-dithiane 1-oxide as a chiral auxiliary allows for its flexible incorporation into either of these synthetic paradigms, making it a powerful tool for the asymmetric synthesis of complex natural products and bioactive molecules.

Mechanistic Investigations of 1,3 Dithiane 1 Oxide Reactivity

Transition State Analysis and Origin of Asymmetric Induction

The stereocontrolled functionalization of 1,3-dithiane (B146892) 1-oxide is a cornerstone of its synthetic utility, and understanding the origin of this stereoselectivity requires a detailed analysis of the transition states involved. Asymmetric induction in reactions of 1,3-dithiane 1-oxide derivatives is often achieved through the use of chiral auxiliaries or reagents, leading to the preferential formation of one enantiomer or diastereomer over the other.

The asymmetric oxidation of 2-substituted-1,3-dithianes provides a clear example of how the choice of reagents and the nature of the substrate influence stereochemical outcomes. The use of modified Sharpless and Kagan oxidation protocols has been shown to produce 1,3-dithiane 1-oxides with varying degrees of enantiomeric excess (ee). For instance, the oxidation of 2-(1-hydroxy-1-methylethyl)-1,3-dithiane using a titanium isopropoxide/diethyl L-(+)-tartrate/tert-butyl hydroperoxide system results in the corresponding 1-oxide with high trans selectivity and moderate enantioselectivity. researchgate.net The enantioselectivity is highly dependent on the substituent at the 2-position of the dithiane ring. For example, oxidation of 2-(1-methoxy-1-methylethyl)- and 2-(1-acetoxy-1-methylethyl)-1,3-dithiane can yield the corresponding 1-oxides with over 99% ee. researchgate.net

| Substrate | Oxidizing System | Product Configuration | Enantiomeric Excess (ee) |

| 2-(1-hydroxy-1-methylethyl)-1,3-dithiane | Ti(OPri)4/DET/t-BuOOH | (1S,2S) | Moderate |

| 2-(1-methoxy-1-methylethyl)-1,3-dithiane | Ti(OPri)4/DET/t-BuOOH | (1S,2S) | >99% |

| 2-(1-acetoxy-1-methylethyl)-1,3-dithiane | Ti(OPri)4/DET/t-BuOOH | (1R,2S) | >99% |

Table 1: Enantioselectivity in the Asymmetric Oxidation of 2-Substituted 1,3-Dithianes.

The origin of this asymmetric induction is attributed to the formation of a chiral titanium-peroxide complex that preferentially delivers the oxygen atom to one of the prochiral faces of the sulfur atom. The transition state geometry is influenced by steric and electronic interactions between the substrate, the chiral ligands (such as diethyl tartrate), and the oxidant.

In nucleophilic additions involving 2-lithio-1,3-dithiane 1-oxide, chelation control is a dominant factor in determining the stereochemical outcome. In reactions with α-substituted γ-lactols, for instance, the diastereoselectivity can be effectively controlled. cdnsciencepub.com Non-chelation controlled addition of 2-lithio-1,3-dithiane to a protected α-hydroxylactol leads predominantly to the anti diastereomer. cdnsciencepub.com Conversely, when a chelating group is present, allowing for the formation of a rigid, cyclic transition state with the lithium cation, the syn diastereomer is formed with high selectivity. cdnsciencepub.com This highlights the crucial role of the lithium cation in organizing the transition state geometry.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in modeling these transition states. While specific DFT studies on the alkylation of 2-lithio-1,3-dithiane 1-oxide are not extensively reported, parallels can be drawn from studies on related systems, such as 1,3-dipolar cycloadditions. researchgate.net These studies typically analyze the energies of various possible transition state structures to predict the most likely reaction pathway and, consequently, the observed stereoselectivity. The models consider factors such as steric hindrance, electrostatic interactions, and orbital overlap to rationalize the preferential formation of one stereoisomer.

Role of Metal Coordination and Aggregation States in Organolithium Species

The reactivity and stereoselectivity of the 2-lithio derivative of 1,3-dithiane 1-oxide are profoundly influenced by the nature of the organolithium species in solution. This includes the coordination of the lithium cation to solvent molecules and other additives, as well as the aggregation state of the lithiated species.

Organolithium compounds are known to exist as aggregates (dimers, tetramers, etc.) in solution, with the degree of aggregation depending on the solvent, temperature, and the steric and electronic properties of the organic ligand. wisc.edu The reactivity of these aggregates can differ significantly from that of the monomeric species. The addition of strongly coordinating solvents or additives, such as hexamethylphosphoramide (B148902) (HMPA), can break down these aggregates into smaller, more reactive species. nih.govnih.gov

In the case of 2-lithio-1,3-dithiane, kinetic studies have shown that the addition of HMPA can dramatically increase the rate of its reaction with certain electrophiles. nih.gov For example, a significant rate increase is observed in the reaction with aziridines and alkyl halides upon the addition of HMPA. nih.gov This is attributed to the formation of more reactive separated ion pairs. nih.gov However, for reactions where lithium assistance is crucial, such as epoxide ring-opening, the addition of excess HMPA can lead to a rate decrease by sequestering the lithium cation and preventing its catalytic role. nih.gov

The coordination of the lithium cation not only affects the aggregation state but also plays a direct role in the transition state of reactions, as discussed in the previous section. The ability of the lithium to coordinate to both the carbanion and the electrophile helps to organize the transition state and lower the activation energy of the reaction.

Detailed Studies of Reaction Pathways and Stereochemical Inversion/Retention Mechanisms

The reactions of 1,3-dithiane 1-oxide and its derivatives can proceed through various pathways, and understanding these pathways is key to predicting and controlling the stereochemical outcome. This is particularly important when a new stereocenter is formed or when the configuration of an existing stereocenter is altered.

In reactions involving the C-2 carbanion of 1,3-dithiane 1-oxide, the stereochemistry of the newly formed C-C bond is of primary interest. The stereoselectivity of reactions with electrophiles is often high, suggesting a well-ordered transition state where the electrophile approaches from the less sterically hindered face of the carbanion. cardiff.ac.uk The configuration of the resulting product depends on whether the reaction proceeds with retention or inversion of configuration at the carbanionic center. While the C-2 carbanion is prochiral, the stereochemical course of its reactions is dictated by the existing chirality at the sulfur atom and any other stereocenters in the molecule.

The cleavage of the 1,3-dithiane ring, a crucial step in releasing the masked carbonyl functionality, can also be influenced by the oxidation state of the sulfur atoms. The hydrolysis of 1,3-dithianes to their parent carbonyl compounds can be facilitated by their conversion to the corresponding monosulfoxides. thieme-connect.de The acid-catalyzed hydrolysis of 1,3-dithiane 1-oxides proceeds in excellent yields, and kinetic studies have shown that the reaction is influenced by the electronic and steric properties of the substituents. thieme-connect.de

Kinetic and Thermodynamic Aspects of Key Transformations

The kinetic and thermodynamic parameters of reactions involving 1,3-dithiane 1-oxide provide quantitative insights into their feasibility, rates, and the relative stability of reactants, intermediates, and products.

Kinetic studies have been performed on key transformations of 1,3-dithiane 1-oxide derivatives. As mentioned earlier, the rate of reaction of 2-lithio-1,3-dithiane with various electrophiles is highly dependent on the presence of additives like HMPA. nih.gov The kinetics of the acid-catalyzed cleavage of 1,3-dithiane 1-oxides to their corresponding carbonyl compounds have also been investigated, with rate constants determined by monitoring the reaction progress using gas chromatography. thieme-connect.de

The concepts of enthalpy and entropy of activation are crucial for understanding the temperature dependence of reaction rates. While specific data for many reactions of 1,3-dithiane 1-oxide are not available, the principles of enthalpy-entropy compensation have been studied in related systems. bohrium.commdpi.com These studies help in interpreting the activation parameters and understanding the nature of the transition state. For instance, a highly ordered transition state is typically associated with a more negative entropy of activation.

The thermodynamic stability of diastereomers is also a critical factor, particularly in reactions where equilibration is possible. The relative stability of different stereoisomers can often be predicted through computational methods and can be a deciding factor in the final product distribution under thermodynamic control.

Computational and Theoretical Studies of 1,3 Dithiane 1 Oxide Systems

Electronic Structure and Bonding Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study the electronic structure and bonding in molecules. In 1,3-dithiane (B146892) 1-oxide, NBO analysis reveals the nature of the orbitals involved in bonding and the extent of electron delocalization. The S=O bond is best described as a combination of a single σ-bond and a π-bond, with the latter being significantly polarized towards the oxygen atom. The lone pairs on the sulfur and oxygen atoms also play a crucial role in determining the molecule's reactivity and its ability to participate in non-covalent interactions.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution in a molecule. wikipedia.orgresearchgate.netamercrystalassn.orgcore.ac.uk QTAIM analysis of 1,3-dithiane 1-oxide allows for the partitioning of the molecule into atomic basins and the characterization of the chemical bonds based on the properties of the electron density at the bond critical points. wikipedia.orgresearchgate.net This analysis confirms the covalent nature of the C-S, C-C, and C-H bonds and the polar-covalent nature of the S=O bond. The Laplacian of the electron density, another important QTAIM parameter, helps to identify regions of charge concentration and depletion, providing further insights into the molecule's reactivity.

Quantum Mechanical Calculations for Reaction Pathway Elucidation and Energy Profiles

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. For 1,3-dithiane 1-oxide, these calculations can be used to map out the potential energy surface for various transformations, identify transition states, and calculate activation energies. While specific computational studies on the reaction pathways of 1,3-dithiane 1-oxide are not extensively documented in the literature, the methodologies are well-established and have been applied to similar systems.

For instance, the oxidation of 1,3-dithiane to its 1-oxide and subsequently to the 1,3-dioxide can be modeled using DFT. rsc.org Such calculations would involve optimizing the geometries of the reactants, products, and any intermediates and transition states along the reaction coordinate. The calculated energy profile would provide valuable information about the thermodynamics and kinetics of the oxidation process, including the stereoselectivity of the oxidation.

Another area where computational chemistry can provide significant insights is in the study of reactions involving the carbanion of 1,3-dithiane 1-oxide. The deprotonation of the C2-proton of 1,3-dithiane is a key step in its use as an acyl anion equivalent in organic synthesis. cardiff.ac.uk Computational modeling could be used to study the stability of the resulting carbanion and its subsequent reactions with various electrophiles. By calculating the energy profiles for different reaction pathways, it is possible to predict the regioselectivity and stereoselectivity of these reactions.

The table below illustrates a hypothetical energy profile for a generic reaction of 1,3-dithiane 1-oxide, showcasing the type of data that can be obtained from quantum mechanical calculations.

Table 1: Hypothetical Calculated Energy Profile for the Reaction of 1,3-Dithiane 1-Oxide

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | 1,3-Dithiane 1-Oxide + Electrophile |

| Transition State 1 | +15.2 | Formation of an intermediate complex |

| Intermediate | -5.7 | Covalent adduct |

| Transition State 2 | +10.8 | Rearrangement of the intermediate |

| Products | -20.1 | Final products of the reaction |

Conformational Landscape Exploration and Energetic Preferences

The conformational flexibility of the six-membered ring in 1,3-dithiane 1-oxide leads to a complex conformational landscape. The ring can adopt various conformations, including chair, boat, and twist-boat forms. The presence of the bulky sulfoxide (B87167) group introduces additional conformational constraints and preferences.

Computational studies have shown that the chair conformation is the most stable for 1,3-dithiane 1-oxide. Within the chair conformation, the sulfoxide oxygen can be either in an axial or an equatorial position. High-level ab initio and DFT calculations have been employed to determine the relative energies of these two conformers. These studies have consistently shown that the conformer with the axially oriented S=O group is more stable than the one with the equatorial S=O group. This preference is attributed to favorable stereoelectronic interactions, specifically an anomeric effect involving the lone pair of the thioether sulfur and the antibonding orbital of the C-S(O) bond.

The energy difference between the axial and equatorial conformers is a key parameter that governs the conformational equilibrium. Experimental studies, often in conjunction with computational modeling, have been used to quantify this energy difference. The table below summarizes some of the key energetic data related to the conformational preferences of 1,3-dithiane 1-oxide.

Table 2: Calculated Energetic Data for 1,3-Dithiane 1-Oxide Conformers

| Conformer | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|

| Chair (Axial S=O) | 0.0 | B3LYP/6-311+G(d,p) |

| Chair (Equatorial S=O) | 1.5 - 2.5 | B3LYP/6-311+G(d,p) |

| Twist-Boat | 5.0 - 6.0 | MP2/6-31G(d) |

Prediction of Reactivity Trends and Spectroscopic Parameters

Computational chemistry plays a crucial role in predicting the reactivity of molecules and in the interpretation of their spectroscopic properties. For 1,3-dithiane 1-oxide, theoretical calculations can be used to predict various reactivity descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions. These descriptors provide insights into the molecule's susceptibility to nucleophilic and electrophilic attack. The polarized S=O bond and the presence of lone pairs on the sulfur and oxygen atoms are expected to be the primary sites of reactivity.

Furthermore, computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models and to aid in the structural elucidation of the molecule. For 1,3-dithiane 1-oxide, DFT calculations can be used to predict its vibrational (IR and Raman) spectra and its Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants.

The calculated vibrational frequencies can be used to assign the experimentally observed absorption bands to specific vibrational modes of the molecule. Similarly, the calculated NMR chemical shifts can be used to assign the signals in the experimental NMR spectrum to the different nuclei in the molecule. The agreement between the calculated and experimental spectroscopic data provides confidence in the accuracy of the computed molecular structure and electronic properties.

The table below presents a hypothetical comparison of calculated and experimental spectroscopic data for 1,3-dithiane 1-oxide.

Table 3: Predicted vs. Experimental Spectroscopic Data for 1,3-Dithiane 1-Oxide

| Spectroscopic Parameter | Calculated Value | Experimental Value |

|---|---|---|

| S=O Stretching Frequency (cm-1) | 1050 | 1047 orgsyn.org |

| 13C NMR Chemical Shift (C2, ppm) | 50.1 | 50.5 cardiff.ac.uk |

| 1H NMR Chemical Shift (H2ax, ppm) | 2.85 | 2.75 - 2.90 orgsyn.org |

Advanced Spectroscopic and Analytical Methodologies in 1,3 Dithiane 1 Oxide Research

High-Field NMR Spectroscopy for Stereochemical Analysis (e.g., using Chiral Shift Reagents)

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the stereochemical analysis of chiral molecules like 1,3-dithiane (B146892) 1-oxide. While standard NMR spectra of enantiomers are identical, the use of chiral shift reagents (CSRs) allows for their differentiation.

Chiral shift reagents, typically paramagnetic lanthanide complexes with chiral ligands, form diastereomeric complexes with the enantiomers of the substrate. libretexts.orgslideshare.net These newly formed complexes are no longer mirror images and, therefore, exhibit different NMR spectra. libretexts.org The differential interaction leads to a separation of signals for corresponding protons in the two enantiomers, enabling the direct determination of enantiomeric purity through the integration of these signals. slideshare.net

Commonly used chiral lanthanide shift reagents (LSRs) include tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III), often abbreviated as Eu(hfc)₃. slideshare.net The magnitude of the induced shift depends on the concentration of the shift reagent and the distance between the lanthanide ion and the specific nucleus being observed. slideshare.netnih.gov

In the case of 1,3-dithiane 1-oxide, the sulfoxide (B87167) oxygen acts as a Lewis basic site for coordination with the lanthanide metal center. libretexts.org This interaction allows for the resolution of enantiomeric signals. For example, the enantiomeric excess (ee) of 1S-(−)-1,3-dithiane 1-oxide has been determined using ¹H NMR studies. orgsyn.org The distinct chemical shifts for the protons of the dithiane ring in the presence of a CSR can be quantified to establish the ratio of enantiomers. orgsyn.org

Table 1: Representative ¹H NMR Data for 1S-(−)-1,3-Dithiane 1-Oxide orgsyn.org

| Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ring Proton | 2.10-2.35 | m | - |

| Ring Protons | 2.45-2.77 | m | - |

| Ring Proton | 3.35 | ddd | 3.0, 6.0, 9.5 |

| Ring Proton | 3.66 | d | 12.7 |

| Ring Proton | 4.03 | d | 12.7 |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is a primary technique for separating the enantiomers of 1,3-dithiane 1-oxide and accurately determining its enantiomeric excess (ee). uma.es This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two main modalities used for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is the most common method for determining the enantiomeric purity of sulfoxides. uma.es The technique utilizes columns packed with a CSP. Polysaccharide derivatives, such as cellulose (B213188) and amylose (B160209) tris(phenylcarbamates) coated on a silica (B1680970) gel support, are among the most versatile and widely used CSPs. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, driven by interactions like hydrogen bonding, dipole-dipole interactions, and π-π stacking. The enantiomer that forms the more stable complex is retained longer on the column. The enantiomeric excess is then calculated from the relative areas of the two separated peaks in the chromatogram. nih.gov

Chiral Gas Chromatography (GC) For more volatile derivatives, chiral GC offers an alternative for enantiomeric separation. Chiral GC columns typically incorporate derivatized cyclodextrins into the stationary phase. gcms.cz These cyclodextrin (B1172386) macromolecules create chiral cavities into which the enantiomers can include themselves. The differences in the stability of the inclusion complexes for the two enantiomers result in their separation. gcms.cz

Table 2: Example of Chiral Stationary Phases for Enantioselective Chromatography

| Technique | Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Analytes |

|---|---|---|---|

| HPLC | Polysaccharide-based (Cellulose/Amylose derivatives) | Chiralcel®, Chiralpak® | Wide range of chiral compounds, including sulfoxides |

| GC | Derivatized Cyclodextrins | Rt-βDEX, Chiraldex® | Volatile chiral compounds |

X-ray Crystallography for Elucidation of Solid-State Structure and Absolute Configuration

The process involves irradiating a single crystal of the compound with an X-ray beam. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal lattice. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map can be generated, from which the precise atomic positions, bond lengths, bond angles, and torsional angles can be determined. mdpi.com

For chiral molecules, X-ray crystallography using anomalous dispersion can unambiguously establish the absolute configuration (R or S) without the need for a reference standard of known configuration. This is particularly valuable in asymmetric synthesis where the stereochemical outcome of a reaction needs to be confirmed. Structural studies on sulfoxides derived from 2-substituted-1,3-dithianes have provided fundamental insights into their conformational preferences and the stereochemical course of their reactions. acs.org

Table 3: Example of Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | Describes the symmetry of the unit cell (e.g., monoclinic, triclinic). mdpi.com |

| Space Group | Describes the symmetry elements within the crystal. mdpi.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles defining the repeating unit of the crystal. mdpi.com |

| Volume (V) | The volume of the unit cell. mdpi.com |

| Calculated Density (Dx) | The density of the crystal calculated from its composition and unit cell volume. mdpi.com |

Future Directions and Emerging Research Areas

Development of Novel Dithiane 1-Oxide Scaffolds for Enhanced Catalytic Performance